

Application Notes: Fluorescent Labeling of Trimethoprim

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Compound of Interest

Compound Name: Trimopam

Cat. No.: B1683655

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Introduction

This document provides a detailed protocol for the fluorescent labeling of the antibiotic Trimethoprim. It is intended for researchers, scientists, and professionals in drug development. The protocols outlined here describe the synthesis of a functionalized Trimethoprim analog, its conjugation to a fluorescent dye, and its application in a cell-based target engagement assay. Fluorescently labeled Trimethoprim is a valuable tool for studying its pharmacokinetics, cellular uptake, and binding kinetics to its target, dihydrofolate reductase (DHFR).[1][2][3]

Disclaimer: The initial request specified "**Trimopam**." As extensive searches did not yield information on a drug with this name, we have proceeded under the assumption that "Trimethoprim" was the intended subject, given its common use and relevance in molecular biology.

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[4][5][6][7] This inhibition blocks the production of essential DNA precursors, leading to bacterial cell death.[4][5] By attaching a fluorescent tag, researchers can directly visualize and track the molecule in biological systems, aiding in drug screening and mechanistic studies.[1][8]

Principle of Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to a molecule of interest.[1] For a small molecule like Trimethoprim, it is critical that the labeling strategy does

not interfere with its biological activity. The diaminopyrimidine core of Trimethoprim is essential for its binding to DHFR.[4] Therefore, a direct conjugation to this part of the molecule is not advisable. The recommended approach involves synthesizing a derivative of Trimethoprim that incorporates a linker arm. This linker provides a reactive site for dye conjugation at a position distal to the pharmacophore, thus preserving the drug's affinity for its target.

Selection of Fluorescent Dyes

The choice of fluorescent dye is critical and depends on the specific application, including the instrumentation available for detection and the potential for multiplexing with other fluorescent probes.[1][9] Key characteristics to consider are high fluorescence quantum yield, photostability, and the availability of a suitable reactive group for conjugation.[10]

Fluorophore	Excitation (nm)	Emission (nm)	Reactive Group	Common Applications
FITC (Fluorescein Isothiocyanate)	~495	~519	Isothiocyanate	Immunofluorescence, Flow Cytometry[1][10]
Cy3	~550	~570	NHS Ester	FRET, Multiplexing, Imaging[1][10]
Alexa Fluor 488	~495	~519	NHS Ester	High-photostability imaging, Flow Cytometry[9][10]
Alexa Fluor 594	~590	~617	NHS Ester	High-photostability imaging, Multiplexing[1]
IRDye 800CW	~774	~789	NHS Ester	In vivo imaging, Drug distribution studies[1]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Trimethoprim Analog

This protocol describes a general strategy for synthesizing a Trimethoprim derivative with a reactive primary amine group, suitable for conjugation with amine-reactive dyes. This requires expertise in organic synthesis.

Materials:

- Trimethoprim
- Reagents for introducing a linker with a protected amine (e.g., a Boc-protected amino-alkyl halide)
- Appropriate solvents (e.g., DMF, DCM)
- Reagents for deprotection (e.g., Trifluoroacetic acid)
- Purification supplies (Silica gel for column chromatography)

Methodology:

- **Site-Selective Functionalization:** Identify a position on the Trimethoprim molecule for linker attachment that is least likely to interfere with its binding to DHFR. The trimethoxybenzyl ring is a potential site.
- **Linker Attachment:** React Trimethoprim with a bifunctional linker containing a protected amine group (e.g., N-Boc-amino-alkyl halide) under appropriate reaction conditions. This step will likely require optimization of catalysts and reaction times.
- **Purification:** Purify the resulting Boc-protected Trimethoprim analog using column chromatography to remove unreacted starting materials.
- **Deprotection:** Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the amine-functionalized Trimethoprim.

- Final Purification and Characterization: Purify the final product by HPLC. Confirm the structure and purity of the amine-functionalized Trimethoprim using mass spectrometry and NMR.

Protocol 2: Conjugation of Amine-Functionalized Trimethoprim to an NHS-Ester Dye

This protocol details the labeling of the synthesized Trimethoprim analog with a commercially available N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.

Materials:

- Amine-functionalized Trimethoprim
- Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification supplies (preparative HPLC or appropriate chromatography column)

Methodology:

- Reagent Preparation:
 - Dissolve the amine-functionalized Trimethoprim in a minimal amount of DMF or DMSO.
 - Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO.
- Conjugation Reaction:
 - In a microcentrifuge tube, add the dissolved amine-functionalized Trimethoprim to the reaction buffer.
 - Add a 1.2 to 2-fold molar excess of the dissolved fluorescent dye to the reaction mixture. The optimal ratio should be determined empirically.

- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the fluorescently labeled Trimethoprim from unreacted dye and starting material using reverse-phase HPLC.
 - Collect the fractions corresponding to the fluorescent conjugate.
- Characterization:
 - Confirm the identity of the product using mass spectrometry.
 - Determine the concentration and degree of labeling using UV-Visible spectrophotometry by measuring the absorbance of the dye and the Trimethoprim molecule.

Protocol 3: Application in a Bacterial Target Engagement Assay

This protocol describes how to use the fluorescent Trimethoprim probe to visualize its accumulation in bacteria and potential target engagement.

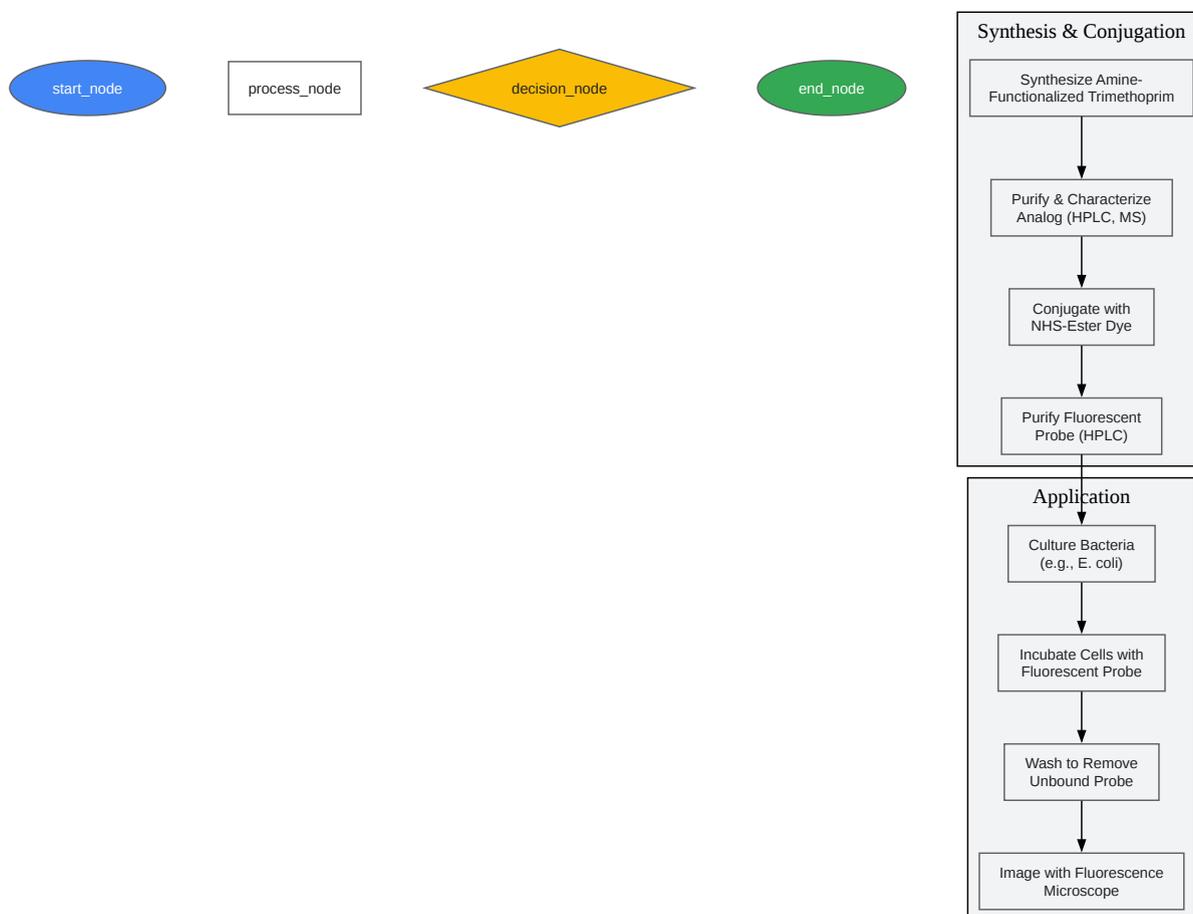
Materials:

- Fluorescently labeled Trimethoprim
- Bacterial strain (e.g., E. coli)
- Bacterial growth medium (e.g., LB Broth)
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets

Methodology:

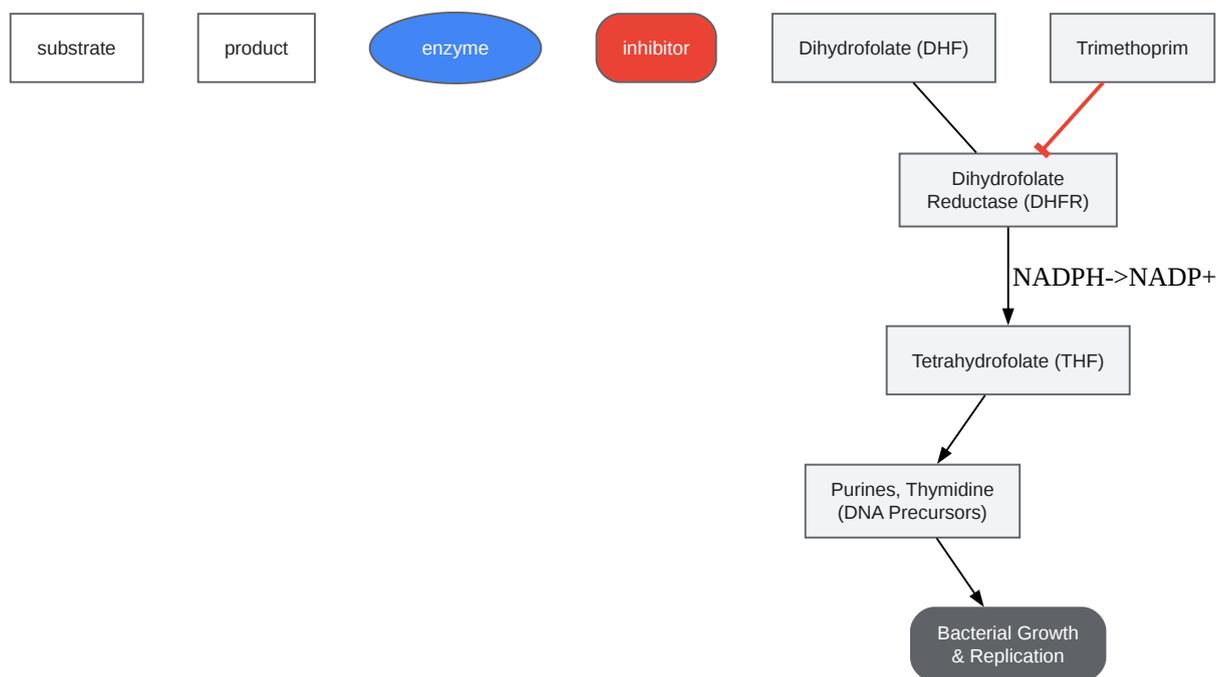
- Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
- Incubation with Probe:
 - Harvest the bacterial cells by centrifugation and wash once with PBS.
 - Resuspend the cells in PBS and add the fluorescent Trimethoprim probe to a final concentration of 1-10 μM (concentration should be optimized).
 - Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Centrifuge the incubated cells to pellet them and remove the supernatant containing the unbound probe.
 - Wash the cell pellet two to three times with cold PBS to reduce background fluorescence.
- Imaging:
 - Resuspend the final cell pellet in a small volume of PBS.
 - Mount a small aliquot of the cell suspension on a microscope slide.
 - Visualize the cells using a fluorescence microscope. The fluorescence signal within the bacteria indicates the uptake and potential binding of the labeled Trimethoprim.

Visualizations



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Caption: Experimental workflow for labeling Trimethoprim and its use in cell imaging.



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Caption: Mechanism of action of Trimethoprim in the bacterial folate pathway.

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